2-Nitro-3-pentanone
Overview
Description
2-Nitro-3-pentanone is an organic compound with the molecular formula C5H9NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro-3-pentanone can be synthesized through the nitration of 3-pentanone. The nitration process typically involves the reaction of 3-pentanone with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group may be further oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines, depending on the reducing agents and conditions used.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amines or hydroxylamines.
Substitution: Substituted nitro ketones with various functional groups.
Scientific Research Applications
2-Nitro-3-pentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive nitro group.
Medicine: Research into potential pharmaceutical applications, including the development of novel drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-nitro-3-pentanone involves its interaction with molecular targets through its reactive nitro and ketone groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The ketone group can participate in nucleophilic addition reactions, further contributing to its reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in mechanistic studies.
Comparison with Similar Compounds
2-Nitropropane: Another nitro compound with similar reactivity but different structural properties.
3-Nitro-2-pentanone: A structural isomer with the nitro group in a different position, leading to distinct chemical behavior.
2,4-Dinitrophenol: A compound with multiple nitro groups, exhibiting different reactivity and applications.
Uniqueness: 2-Nitro-3-pentanone is unique due to its specific structural arrangement, which combines the reactivity of both the nitro and ketone groups. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from other nitro compounds.
Properties
IUPAC Name |
2-nitropentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSLOOGJRHJRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508727 | |
Record name | 2-Nitropentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13485-58-0 | |
Record name | 2-Nitropentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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